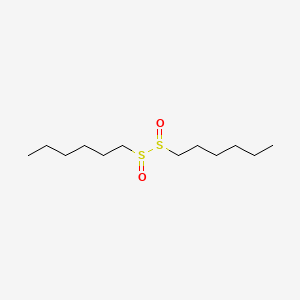

Disulfoxide, dihexyl

Description

Contextualization of Organosulfur Compounds in Contemporary Chemistry

Organosulfur compounds, organic compounds containing sulfur, are integral to numerous areas of chemistry and biology. wikipedia.org Their significance stems from the unique properties of the sulfur atom, including its various oxidation states and versatile reactivity, which facilitate fundamental biological processes and redox biochemistry. mdpi.com In nature, organosulfur compounds are abundant; for instance, the amino acids cysteine and methionine are crucial for life. wikipedia.org Many life-saving antibiotics, such as penicillin and sulfa drugs, also contain sulfur. wikipedia.org

The applications of organosulfur compounds are extensive and varied. They are found in pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.com For example, thioethers are present in over thirty currently marketed pharmaceuticals and are also found in various pesticides. taylorandfrancis.com The distinct odors associated with many organosulfur compounds, such as those in garlic (allicin and ajoene) and shiitake mushrooms (lenthionine), are well-known. wikipedia.org Conversely, some of the sweetest known compounds, like saccharin, are also organosulfur derivatives. wikipedia.org

In industrial contexts, organosulfur compounds are naturally present in fossil fuels like coal and petroleum. wikipedia.org Their removal is a significant focus for oil refineries. wikipedia.org The study of organosulfur chemistry continues to be a burgeoning field as researchers explore the synthesis, reactivity, and properties of these compounds for new applications. wiley.com

Distinctive Features and Reactivity of Disulfoxide Functionality

The disulfoxide functional group, characterized by the R-S(O)-S(O)-R' linkage, is a less common but chemically significant sulfur-containing moiety. It is important to distinguish disulfoxides from the more common disulfides (R-S-S-R'). Disulfides are known for their role in stabilizing protein structures through disulfide bridges between cysteine residues. nih.govlibretexts.org The disulfide bond is relatively strong, with a typical bond dissociation energy of about 60 kcal/mol (251 kJ mol⁻¹). wikipedia.org

The reactivity of disulfides is influenced by their structure and environment. nih.gov For instance, five-membered ring disulfides exhibit higher reactivity compared to acyclic (linear) disulfides. nih.gov The cleavage of the S-S bond in disulfides can be achieved under reducing conditions, yielding two thiol molecules. ontosight.ai This reactivity is central to their function in biological systems and their use in chemical synthesis. libretexts.orgontosight.ai

Disulfides can undergo thiol-disulfide exchange, a key reaction for the formation and rearrangement of disulfide bonds in proteins. wikipedia.org This process involves the attack of a thiolate anion on a sulfur atom of the disulfide bond. wikipedia.org Photochemical excitation of aliphatic disulfides can also lead to the cleavage of the S-S bond. researchgate.netacs.org

Dihexyl Disulfoxide as a Model Compound for Aliphatic Disulfoxide Investigations

Dihexyl disulfoxide, with the chemical formula C12H26O2S2, serves as a valuable model compound for studying the properties and reactions of aliphatic disulfoxides. While specific research focusing solely on dihexyl disulfoxide is limited in the provided search results, its corresponding disulfide, dihexyl disulfide (C12H26S2), offers insights into the behavior of the dihexyl aliphatic chain.

Dihexyl disulfide is a liquid at room temperature, insoluble in water but soluble in organic solvents like ethanol (B145695) and chloroform. ontosight.ai The presence of the two hexyl groups influences its physical properties. The study of aliphatic disulfides like dihexyl disulfide provides a foundation for understanding the more complex reactivity of their oxidized counterparts, the disulfoxides. The introduction of oxygen atoms in the disulfoxide functionality is expected to significantly alter the electronic properties and reactivity of the sulfur-sulfur bond.

Overview of Research Trajectories for Disulfoxide Architectures

Research into disulfide and, by extension, disulfoxide architectures is following several key trajectories. A significant area of interest is their application in materials science, particularly in the development of self-healing materials and dynamic combinatorial libraries. mdpi.commdpi.commdpi.com The reversible nature of the disulfide bond allows for the creation of polymers that can repair themselves upon damage. mdpi.commdpi.com

In the realm of medicinal chemistry, disulfide-containing molecules are being explored for drug delivery systems and as potential therapeutics. mdpi.comrsc.org The disulfide bond can be designed to be stable under physiological conditions but cleavable in specific cellular environments, allowing for targeted drug release. rsc.org

Furthermore, the unique reactivity of disulfides is being harnessed in organic synthesis. beilstein-journals.org They can act as photocatalysts, hydrogen atom transfer (HAT) catalysts, and initiators in various photoreactions. beilstein-journals.org The ability to form unsymmetrical disulfides is also a focus, as these compounds are sought after for a variety of applications. mdpi.com The development of new synthetic methods to access complex disulfide and disulfoxide architectures continues to be an active area of research. chemicalbook.compnas.org

Compound Information Table

| Compound Name | Molecular Formula |

| Dihexyl disulfoxide | C12H26O2S2 |

| Dihexyl disulfide | C12H26S2 |

| Allicin | C6H10OS2 |

| Ajoene | C9H14OS3 |

| Lenthionine | C2H4S5 |

| Saccharin | C7H5NO3S |

| Penicillin | Varies |

| Cysteine | C3H7NO2S |

| Methionine | C5H11NO2S |

| Thioether | R-S-R' |

| Diphenyl disulfide | C12H10S2 |

| Dimethyl disulfide | C2H6S2 |

| Glutathione disulfide | C20H32N6O12S2 |

| L-cystine | C6H12N2O4S2 |

| Diethyl disulfide | C4H10S2 |

| Dipropyl disulfide | C6H14S2 |

Chemical Data for Dihexyl Disulfide

| Property | Value |

| Molecular Formula | C12H26S2 |

| Molecular Weight | 234.47 g/mol |

| Boiling Point | 304.00 to 306.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | > 110 °C / > 230 °F fishersci.com |

| Specific Gravity | 0.919 g/cm³ fishersci.com |

| Water Solubility | Insoluble ontosight.ai |

| CAS Number | 10496-15-8 thegoodscentscompany.com |

Structure

3D Structure

Properties

CAS No. |

63450-70-4 |

|---|---|

Molecular Formula |

C12H26O2S2 |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

1-hexylsulfinylsulfinylhexane |

InChI |

InChI=1S/C12H26O2S2/c1-3-5-7-9-11-15(13)16(14)12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

KNXIMYUHWUOWMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCS(=O)S(=O)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Design for Dihexyl Disulfoxide

Controlled Oxidation Pathways for Dihexyl Disulfide Precursors

The most direct route to dihexyl disulfoxide involves the oxidation of dihexyl disulfide. This transformation requires careful control to add a single oxygen atom to one of the sulfur atoms.

The choice of an oxidizing agent is critical for the selective synthesis of disulfoxides. Overly reactive agents can lead to the formation of undesired byproducts. Common stoichiometric oxidants include peroxy acids, hydrogen peroxide, and periodate. nih.gov

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for the oxidation of disulfides. nih.gov The reaction stoichiometry must be carefully controlled, typically using just over one equivalent of the oxidant to favor the formation of the disulfoxide. The selection of the solvent is also important, with chlorinated solvents like dichloromethane often being used at low temperatures to moderate reactivity.

Hydrogen peroxide can also be used, but its reaction with disulfides is often slow under neutral conditions. nih.gov The reaction can be accelerated by using it in conjunction with catalysts or in protic acid media. nih.gov

The table below illustrates the effect of different stoichiometric oxidizing agents on the oxidation of a generic dialkyl disulfide, representative of dihexyl disulfide.

| Oxidizing Agent | Stoichiometry (Equivalents) | Typical Solvent | Temperature (°C) | Yield of Disulfoxide (%) |

|---|---|---|---|---|

| m-CPBA | 1.1 | Dichloromethane | 0 to 25 | ~85 |

| Hydrogen Peroxide (30%) | 1.2 | Acetic Acid | 25 | ~70 |

| Sodium Periodate | 1.0 | Methanol/Water | 0 | ~90 |

The oxidation of a disulfide, such as dihexyl disulfide, to a disulfoxide is generally understood to proceed through a nucleophilic attack mechanism. The reaction is consistent with a one-step SN2 type model. nih.gov One of the sulfur atoms of the disulfide acts as the nucleophile, attacking the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxy acid).

This process involves a transition state where the oxygen is transferred to the sulfur atom, leading to the formation of the S-oxide (disulfoxide) and the corresponding acid byproduct. The electron-rich nature of the sulfur atoms in the disulfide bond facilitates this attack. The challenge lies in preventing the second sulfur atom of the newly formed disulfoxide from undergoing a subsequent oxidation, which would lead to the thiosulfonate.

Reaction conditions play a pivotal role in maximizing the yield of dihexyl disulfoxide while minimizing over-oxidation.

Temperature: Lower temperatures are generally preferred to decrease the rate of the second oxidation step, which typically has a higher activation energy. Reactions are often conducted at or below room temperature.

Solvent: The choice of solvent can influence the reactivity of the oxidizing agent and the stability of the products. Aprotic solvents of low to moderate polarity are often used.

Stoichiometry: Precise control over the amount of oxidizing agent is crucial. Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, but a larger excess significantly increases the risk of over-oxidation to the thiosulfonate. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is important to quench the reaction upon consumption of the starting disulfide, thereby preventing byproduct formation.

Catalytic Approaches to Disulfoxide Synthesis

To improve efficiency and reduce waste associated with stoichiometric oxidants, catalytic methods have been explored. These approaches offer milder reaction conditions and can provide higher selectivity.

While photoredox catalysis is more commonly associated with the formation of the disulfide (S-S) bond from thiols, its principles are being extended to oxidative transformations. nih.govacs.org In the context of disulfoxide synthesis, a photocatalyst, upon excitation by visible light, can initiate an electron transfer process. acs.org This can generate a highly reactive species from a mild oxidant (like molecular oxygen), which then selectively oxidizes the disulfide.

For instance, a photoexcited catalyst can activate oxygen to form singlet oxygen or a superoxide radical, which then acts as the selective oxidant for the dihexyl disulfide. acs.org This method is advantageous due to its use of light as a traceless reagent and often ambient reaction conditions.

The proposed mechanism involves the generation of thiyl radicals from the disulfide under photoirradiation, which can then react with an activated oxygen species. nih.gov

Organocatalysis presents a metal-free alternative for the selective oxidation of disulfides. Certain organocatalysts can activate common and environmentally benign oxidants like hydrogen peroxide. For example, cyclic seleninate esters have been shown to be effective catalysts for the oxidation of disulfides to thiolsulfinates (disulfoxides) using hydrogen peroxide. nih.govmdpi.com

The catalyst, a selenium-containing organic molecule, first reacts with hydrogen peroxide to form a more potent, yet selective, oxidizing species. nih.gov This species then transfers an oxygen atom to the dihexyl disulfide before being regenerated, completing the catalytic cycle. This approach allows for the use of catalytic amounts of the organocatalyst, making the process more atom-economical. nih.govrsc.org

The table below provides illustrative data on the performance of different organocatalytic systems for the oxidation of dialkyl disulfides.

| Catalyst | Oxidant | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzo-1,2-oxaselenolane Se-oxide | H₂O₂ | 10 | Dichloromethane/Methanol | 4 | ~75-85 |

| 2,3-Dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ⁵-oxazaphosphole | O₂ | 5 | Acetonitrile | 12 | ~90 |

| Iodine | H₂O₂ | 10 | Trifluoroethanol | 0.5 | >95 |

These advanced catalytic methods represent a move towards greener and more efficient synthetic routes for compounds like dihexyl disulfoxide. organic-chemistry.org

Transition Metal-Mediated Disulfoxide Synthesis (e.g., Nickel Catalysis)

The application of transition metal catalysis to the direct formation of the disulfoxide S(O)-S(O) bond is not a well-established field. While transition metals, including nickel, are pivotal in forming sulfur-sulfur bonds for disulfides and carbon-sulfur bonds for sulfoxides, their use for creating the S(O)-S(O) linkage is fraught with challenges.

Nickel catalysts, for instance, have been successfully employed in the reductive cross-coupling of thiosulfonates to form both symmetrical and unsymmetrical disulfides under mild, oxidant-free conditions nih.gov. Similarly, nickel catalysis is effective in the enantioselective synthesis of complex sulfoxides, demonstrating its utility in forming C-S(O) bonds nih.gov. However, the direct oxidation of a disulfide to a disulfoxide in the presence of a transition metal catalyst is complicated. Potential hurdles include:

Catalyst Poisoning: Sulfur compounds are known to coordinate strongly with transition metal centers, which can hinder or halt catalytic activity.

Overoxidation: Controlling the oxidation state is critical. A catalyst designed to facilitate the addition of one oxygen atom to each sulfur of a disulfide could easily promote further oxidation to yield thiosulfonates or other byproducts.

Product Instability: The target disulfoxide itself may be unstable under the catalytic conditions, readily decomposing.

As of now, specific protocols for a nickel-catalyzed synthesis of dihexyl disulfoxide from dihexyl disulfide have not been reported, representing an open area for synthetic innovation.

Novel Synthetic Strategies for Unsymmetrical Disulfoxide Architectures

The synthesis of unsymmetrical disulfoxides presents even greater challenges than their symmetrical counterparts, primarily revolving around selectivity.

Development of Chemo- and Regioselective Methodologies

The creation of an unsymmetrical disulfoxide, such as hexyl ethyl disulfoxide, would likely start from the corresponding unsymmetrical disulfide. The primary synthetic challenge is the chemo- and regioselective oxidation of the two distinct sulfur atoms.

Key difficulties include:

Similar Reactivity: The electronic and steric differences between two alkyl groups (e.g., hexyl and ethyl) may not be sufficient to allow a standard oxidizing agent to selectively oxidize one sulfur atom over the other.

Multiple Products: A non-selective oxidation would result in a complex mixture of the starting disulfide, two different thiosulfinates (isomers with the S=O group on either sulfur), and the desired disulfoxide, making purification exceptionally difficult.

Achieving such selectivity would require highly specialized reagents or catalysts that can differentiate between the sulfur atoms based on subtle electronic or steric cues. While methods exist for the synthesis of unsymmetrical thiosulfinates via controlled oxidation of disulfides, extending this control to form the disulfoxide is a significant hurdle nih.govnih.gov.

Radical-Mediated Disulfide Exchange Mechanisms

Radical-mediated pathways are more commonly associated with the decomposition of disulfoxides rather than their synthesis. Computational studies (DFT) predict that the S-S bond in diaryl 1,2-disulfoxides is exceptionally weak acs.orgacs.org. This suggests that the disulfoxide linkage would readily undergo homolytic cleavage to form two sulfinyl radicals (RS(O)•).

This inherent instability makes a radical-mediated exchange mechanism for synthesis unlikely. Any reaction conditions that generate sulfinyl radicals would favor decomposition or reaction pathways leading to more stable sulfur compounds over the formation of the weak S(O)-S(O) bond. While alkyl sulfoxides can be used as precursors to generate alkyl radicals for other transformations, this involves the cleavage of the C-S bond, not the formation of an S(O)-S(O) bond chemrxiv.orgdigitellinc.com.

| Compound Type | Compound Example | S–S Bond Dissociation Enthalpy (BDE) (kcal/mol) | Stability Implication |

| Disulfide | p-TolS-STol-p | 45.56 | Relatively Stable |

| Thiosulfinate | p-TolS(O)-STol-p | 31.34 | Less Stable than Disulfide |

| Thiosulfonate | p-TolSO₂-STol-p | 46.72 | Relatively Stable |

| 1,2-Disulfoxide (syn) | p-TolS(O)-S(O)Tol-p | 13.48 (Predicted) | Highly Unstable |

| 1,2-Disulfoxide (anti) | p-TolS(O)-S(O)Tol-p | 11.80 (Predicted) | Highly Unstable |

This table presents experimental and DFT-predicted S-S bond dissociation enthalpies, highlighting the predicted instability of the 1,2-disulfoxide linkage compared to related sulfur compounds acs.org.

Green Chemistry Principles in Disulfoxide Synthesis

Applying green chemistry principles to the synthesis of a challenging molecule like dihexyl disulfoxide involves optimizing the synthesis of its precursor (dihexyl disulfide) and the subsequent oxidation step to minimize environmental impact yale.eduacs.org.

Solvent-Free and Reduced-Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents skpharmteco.com.

Precursor Synthesis: The oxidation of thiols to disulfides can be performed under solvent-free conditions. One environmentally benign method uses hydrogen peroxide as the oxidant with a catalytic amount of iodide ion, proceeding efficiently without a solvent organic-chemistry.org.

Oxidation Step: The direct synthesis of diaryl sulfoxides from arenes and thionyl chloride has been achieved in the solid state by grinding the reactants with a Lewis acid catalyst on a silica (B1680970) gel support researchgate.net. While this applies to a different class of sulfoxides, it demonstrates the feasibility of solvent-free C-S(O) bond formation. A similar solvent-free approach for the oxidation of a dialkyl disulfide to a disulfoxide could potentially be developed, perhaps using a solid-supported oxidizing agent to improve safety and reduce waste.

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)

Microwave-assisted synthesis is a cornerstone of energy-efficient protocols, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.

Microwave-Assisted Disulfide Synthesis: The synthesis of unsymmetrical disulfides has been successfully carried out using microwave irradiation, demonstrating the utility of this technique for forming S-S bonds researchgate.netresearchgate.net.

Hypothetical Microwave-Assisted Oxidation: While not specifically reported for 1,2-disulfoxides, microwave energy could potentially be applied to the oxidation of dihexyl disulfide. Microwave heating can create localized superheating and increase the efficiency of energy transfer to polar molecules, which might allow for a more controlled and rapid oxidation process than conventional heating. This could be particularly useful for a sensitive transformation where minimizing reaction time is crucial to prevent the decomposition of the unstable disulfoxide product.

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For dihexyl disulfoxide, ¹H and ¹³C NMR would provide definitive information on its molecular framework. While specific spectra for dihexyl disulfoxide are not readily found, data from analogs such as dibutyl sulfoxide (B87167) can be used to predict the expected chemical shifts. rsc.org

¹H NMR spectroscopy would confirm the presence of the two hexyl chains and their connectivity to the sulfoxide group. The protons on the alpha-carbons (adjacent to the sulfur atom) are expected to be the most deshielded due to the electron-withdrawing nature of the sulfoxide group. The chemical shifts would appear further downfield compared to the corresponding dihexyl disulfide. For instance, in dibutyl sulfoxide, the protons on the alpha-carbon appear as a multiplet, and this would be similar for dihexyl disulfoxide. rsc.org

¹³C NMR spectroscopy provides complementary information, with the alpha-carbons showing a significant downfield shift. By comparison with dibutyl sulfoxide, the alpha-carbon resonance for dihexyl disulfoxide can be anticipated. rsc.org The remaining carbons of the hexyl chains would exhibit chemical shifts typical for aliphatic chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dihexyl Disulfoxide (based on Dibutyl Sulfoxide data rsc.org)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH₂ | Multiplet | ~50-55 |

| β-CH₂ | Multiplet | ~24-28 |

| γ-CH₂ | Multiplet | ~30-34 |

| δ-CH₂ | Multiplet | ~21-23 |

| ε-CH₂ | Multiplet | ~13-15 |

| ζ-CH₃ | Triplet | ~13-14 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

The presence of a stereocenter at the sulfur atom in dihexyl disulfoxide means that the two hexyl chains are diastereotopic. This could lead to more complex NMR spectra, with distinct signals for the corresponding protons and carbons on each chain, particularly those closer to the chiral center.

The flexible nature of the hexyl chains and the potential for rotation around the S-S and C-S bonds suggest that dihexyl disulfoxide can exist in multiple conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers for conformational interchange. While specific DNMR studies on dihexyl disulfoxide are not available, research on other disulfides has shown that this technique is powerful for understanding their conformational preferences. nih.govucl.ac.uk

In situ NMR spectroscopy is a valuable technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms. This method allows for the collection of a series of spectra as a reaction proceeds within the NMR tube. colab.ws For dihexyl disulfoxide, in situ NMR could be employed to study its oxidation to the corresponding thiosulfonate or its reduction to dihexyl disulfide. The ability to observe the disappearance of reactant signals and the appearance of product signals simultaneously provides a detailed picture of the reaction pathway. Although no specific in situ NMR studies on dihexyl disulfoxide were found, the methodology has been successfully applied to other sulfur-containing compounds, demonstrating its utility in probing reaction mechanisms.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and characterizing chemical bonds.

The key vibrational modes for dihexyl disulfoxide would be the S=O stretch, the S-S stretch, and the C-S stretches, in addition to the characteristic vibrations of the alkyl chains. The S=O stretching frequency in sulfoxides is typically strong and appears in the region of 1000-1100 cm⁻¹. unam.mx For comparison, the IR spectrum of dibenzyl sulfoxide shows a strong S=O absorption. chemicalbook.com

The S-S stretching vibration is generally weak in the IR spectrum but gives a more prominent band in the Raman spectrum, typically in the range of 400-540 cm⁻¹. pnas.org Raman spectroscopy is particularly sensitive to the conformation of the C-S-S-C dihedral angle. pnas.orgnih.gov The C-S stretching vibrations are expected in the 600-800 cm⁻¹ region. researchgate.net

Table 2: Predicted Vibrational Frequencies for Dihexyl Disulfoxide

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| S=O Stretch | IR | 1000 - 1100 | Strong |

| S-S Stretch | Raman | 400 - 540 | Medium to Strong |

| C-S Stretch | IR, Raman | 600 - 800 | Medium |

| C-H Stretches | IR, Raman | 2800 - 3000 | Strong |

| CH₂ Bending | IR, Raman | 1450 - 1470 | Medium |

Note: These are general ranges and the exact frequencies can be influenced by the molecular conformation and intermolecular interactions.

Both IR and Raman spectroscopy can be used to monitor the progress of reactions involving dihexyl disulfoxide. For example, in an oxidation reaction, the appearance and growth of a band corresponding to the S=O stretch of a sulfone (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) could be monitored to follow the conversion of the disulfoxide. Similarly, the disappearance of the characteristic disulfoxide bands would indicate its consumption. The formation of intermediates might also be detectable if they accumulate to a sufficient concentration and have distinct vibrational signatures.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for elucidating the molecular weight and structure of dihexyl disulfoxide. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule from its exact mass. For dihexyl disulfoxide (C₁₂H₂₆O₂S₂), the theoretical monoisotopic mass is 266.13742 Da. uni.lu HRMS can verify this mass with high accuracy, typically within a few parts per million (ppm), which is essential for distinguishing it from other compounds with the same nominal mass.

Analysis through techniques like electrospray ionization (ESI) often involves the formation of adducts. HRMS allows for the precise mass measurement of these species, further confirming the identity of the parent molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for these adducts. uni.lu

Table 1: Predicted m/z and Collision Cross Section (CCS) Data for Dihexyl Disulfoxide Adducts Data based on theoretical predictions.

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 267.14470 | 161.3 |

| [M+Na]⁺ | 289.12664 | 165.5 |

| [M-H]⁻ | 265.13014 | 160.3 |

| [M+NH₄]⁺ | 284.17124 | 178.3 |

| [M+K]⁺ | 305.10058 | 161.6 |

| Source: PubChemLite. uni.lu |

Key fragmentation pathways would likely involve:

Cleavage of the S-S bond: This would be a primary fragmentation route, potentially yielding fragments corresponding to the hexylsulfinyl radical [C₆H₁₃SO]⁺.

Cleavage of C-S bonds: Breakage of the bond between the sulfur atom and the hexyl chain would lead to the loss of a hexyl group.

Fragmentation of the alkyl chain: The hexyl chains themselves can fragment, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

The analysis of these logical fragment losses helps to piece together and confirm the molecule's structural connectivity. whitman.edu

Table 2: Hypothetical Fragmentation Data for Dihexyl Disulfoxide This table is based on theoretical fragmentation pathways due to a lack of published experimental data.

| Proposed Fragment | Formula | Theoretical m/z | Description |

| Hexyl group | [C₆H₁₃]⁺ | 85.10 | Loss of the sulfinylsulfinyl-hexyl moiety |

| Hexylsulfinyl | [C₆H₁₃SO]⁺ | 133.07 | Cleavage of the S-S bond |

| Molecular Ion | [C₁₂H₂₆O₂S₂]⁺ | 266.14 | Intact molecule |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile components within a mixture. shimadzu.com A sample is first vaporized and passed through a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer for identification. shimadzu.comosha.gov

While no specific studies detailing the GC-MS analysis of dihexyl disulfoxide are present in the surveyed literature, the technique is widely used for analyzing related sulfur compounds. For instance, methods have been developed for the determination of dimethyl disulfide (DMDS) in various matrices using GC-MS. mdpi.commdpi.com Given its structure, dihexyl disulfoxide would likely be amenable to GC-MS analysis, potentially after derivatization to enhance its volatility, allowing for its separation from reactants or byproducts and its precise quantification in complex samples. shimadzu.com

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides information on crystal structure, lattice parameters, and the nature of intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) can be used to determine the precise atomic coordinates of dihexyl disulfoxide within its crystal lattice. This analysis reveals the unit cell dimensions (a, b, c, α, β, γ), space group, and bond lengths and angles. scirp.org Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample by comparing its diffraction pattern to reference data. environmed.pl

As of now, the crystal structure of dihexyl disulfoxide has not been reported in publicly available literature. Therefore, its specific lattice parameters and space group remain undetermined.

Table 3: Crystallographic Data for Dihexyl Disulfoxide

| Parameter | Value |

| Crystal System | N/A (Data not available in literature) |

| Space Group | N/A (Data not available in literature) |

| a (Å) | N/A (Data not available in literature) |

| b (Å) | N/A (Data not available in literature) |

| c (Å) | N/A (Data not available in literature) |

| α (°) | N/A (Data not available in literature) |

| β (°) | N/A (Data not available in literature) |

| γ (°) | N/A (Data not available in literature) |

| Volume (ų) | N/A (Data not available in literature) |

| Note: This data is currently unavailable as no crystallographic studies have been published. |

In the absence of an experimental crystal structure for dihexyl disulfoxide, its supramolecular interactions can only be hypothesized based on its molecular structure. The primary forces expected to govern its crystal packing are:

Van der Waals Forces: The long, nonpolar hexyl chains would lead to significant van der Waals interactions, promoting efficient packing.

Dipole-Dipole Interactions: The polar sulfoxide (S=O) groups introduce dipoles, leading to electrostatic dipole-dipole interactions that would influence the relative orientation of molecules in the crystal lattice.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, potential interactions with co-crystallized solvent molecules or impurities containing hydrogen bond donors cannot be ruled out.

A definitive analysis of these interactions awaits the successful crystallization of dihexyl disulfoxide and its characterization by X-ray diffraction.

Microscopic Techniques for Material Characterization

Microscopic techniques are indispensable in materials science for visualizing the morphology and structure of substances at the micro- and nanoscale. For a compound like dihexyl disulfoxide, these methods would provide critical information on its solid-state organization, surface features, and any nanostructured forms it might adopt.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of a sample. semanticscholar.org An electron beam is scanned across the sample, and the resulting interactions generate signals that produce a high-resolution, three-dimensional image. semanticscholar.org In the analysis of long-chain alkylated compounds, SEM reveals details about particle shape, size distribution, and surface texture. For instance, studies on hydrophobic dialdehyde (B1249045) starch modified with long-chain alkyl groups have shown that while the modification improves thermal and hydrophobic properties, it has minimal effect on the particle size. semanticscholar.org

When applied to materials analogous to dihexyl disulfoxide, such as polysaccharide nanomicelles with long-chain alkyl groups, SEM has been used to confirm their morphology. nih.gov These studies often show the formation of smooth, spherical, and uniformly dispersed nanostructures without significant aggregation. nih.gov

Table 1: Illustrative SEM Analysis of Long-Chain Alkylated Polysaccharide Nanomicelles This table is based on data from analogous compounds and is for illustrative purposes.

| Parameter | SFP-C12M | SFP-C14M | SFP-C16M |

|---|---|---|---|

| Morphology | Spherical, uniform | Spherical, uniform | Smooth, spherical, uniform |

| Dispersion | Dispersed | Dispersed | Dispersed, no aggregation |

| Approximate Particle Size (from SEM) | ~200 nm | ~200 nm | ~200 nm |

Data adapted from studies on Sargassum fusiforme polysaccharide (SFP) nanomicelles. nih.gov

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials. chinesechemsoc.org A beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample forms an image. chinesechemsoc.org This technique is particularly useful for characterizing the size, shape, and arrangement of nanoparticles.

In research on disulfide-modified mesoporous silica (B1680970) nanoparticles, TEM has been crucial in confirming that the incorporation of disulfide bonds does not disrupt the porous structure. mdpi.com Such analyses reveal the retention of parallel pores and honeycomb-like arrangements within the nanoparticles. mdpi.com For self-assembled nanoparticles from disulfide bond cross-linked dextran, TEM micrographs have shown spherical morphologies. nih.gov

Table 2: Representative TEM Findings for Disulfide-Containing Nanostructures This table is based on data from analogous compounds and is for illustrative purposes.

| Nanostructure | Observed Morphology | Key Structural Features |

|---|---|---|

| Disulfide-Modified Mesoporous Silica Nanoparticles | Honeycomb pore arrangement | Retention of parallel pores after modification. mdpi.com |

| Disulfide Cross-Linked Dextran Nanoparticles | Spherical | Formation of stable, spherical nanoparticles. nih.gov |

| Polymeric Nanostructures with Disulfide Mechanophores | Spherical, size range 150-450 nm | Characterization of multi-globular nanolayers. chinesechemsoc.org |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. mpi-bremen.denih.gov A sharp tip on a cantilever scans the sample surface, and the forces between the tip and the sample are measured to create a three-dimensional image. mpi-bremen.de Beyond topography, AFM can also probe local mechanical properties like elasticity and adhesion. mpi-bremen.demdpi.com

For organic sulfur compounds, AFM is a valuable tool for characterizing surface properties and functionalization. mpi-bremen.demdpi.com It can be used to assess surface roughness and distinguish different material phases in composite systems. mdpi.com Research on biomaterials, for example, uses AFM to evaluate changes in surface topography after treatments, which can influence cellular interactions. mdpi.com

Table 3: Potential AFM Applications and Insights for Long-Chain Alkyl Sulfoxides This table is hypothetical and illustrates the potential data that could be obtained for a compound like dihexyl disulfoxide.

| Measurement Mode | Parameter Measured | Potential Insight for Dihexyl Disulfoxide |

|---|---|---|

| Tapping Mode | Surface Topography, Roughness | Visualization of crystalline domains, grain boundaries, and surface defects in solid-state samples. |

| Phase Imaging | Material Phase Distribution | Identification of regions with different chemical or mechanical properties, such as amorphous vs. crystalline areas. |

| Force Spectroscopy | Adhesion, Elasticity (Young's Modulus) | Quantification of intermolecular forces and the mechanical stiffness of the material's surface. |

Other Advanced Characterization Methodologies

Beyond microscopy, a suite of spectroscopic and analytical techniques is essential for a comprehensive understanding of a chemical compound's composition and purity.

Elemental Analysis and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like dihexyl disulfoxide, combustion analysis is typically employed to determine the weight percentages of carbon, hydrogen, and sulfur. The sample is burned in an excess of oxygen, and the resulting gases (carbon dioxide, water, and sulfur dioxide) are collected and measured. These results are then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and stoichiometry. rsc.org

For instance, the elemental analysis of novel catalysts derived from sisal has been used to confirm the composition of carbon, hydrogen, and sulfur in the material. uab.pt Similarly, studies on various synthesized sulfoxides confirm their structure through elemental analysis alongside spectral data. researchgate.net

Table 4: Theoretical Elemental Composition of Dihexyl Disulfoxide (C₁₂H₂₆OS₂) and Illustrative Analytical Data for a Related Sulfoxide The analytical data is based on a representative organic sulfoxide from the literature for illustrative purposes.

| Element | Theoretical % in Dihexyl Disulfoxide | Found % (Illustrative Example: MoCl@S13.5) |

|---|---|---|

| Carbon (C) | 61.48% | 48.7% uab.pt |

| Hydrogen (H) | 11.18% | 3.2% uab.pt |

| Oxygen (O) | 6.82% | - |

| Sulfur (S) | 20.52% | 0.5% uab.pt |

Surface Compositional Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray Spectroscopy (EDX), Auger Electron Spectroscopy (AES), Secondary Ion Mass Spectrometry (SIMS))

These techniques provide detailed information about the elemental and chemical composition of a material's surface, which is crucial for understanding surface reactivity, contamination, and the chemical states of the constituent elements.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tandfonline.com For sulfur-containing compounds, XPS can differentiate between different oxidation states of sulfur, such as sulfides, sulfoxides, and sulfates, based on the binding energy of the S2p electrons. osmre.govresearchgate.net Studies on sulfur compounds have identified the binding energies for S=O in dimethyl sulfoxide to be in the range of 166-167.5 eV. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX or EDS) : Often coupled with SEM, EDX provides elemental analysis of a sample. csic.es The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected. csic.es In the study of bismuth sulfide (B99878) films, EDX analysis confirmed the atomic ratios of bismuth and sulfur on the surface. mdpi.com For organic sulfur compounds, EDX can be used to determine the presence and relative abundance of sulfur, especially when mineral or inorganic components are also present. csic.es

Auger Electron Spectroscopy (AES) : AES is another surface analysis technique that provides elemental composition and, in some cases, chemical state information. rockymountainlabs.comuniversallab.org It is particularly sensitive to lighter elements and offers high spatial resolution. carleton.edu AES can be used for depth profiling to determine the elemental distribution as a function of depth into the sample. universallab.org This would be useful for analyzing thin films or surface layers of dihexyl disulfoxide.

Secondary Ion Mass Spectrometry (SIMS) : SIMS is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. surfacesciencewestern.com It is highly sensitive and can detect elements in the parts-per-million range. surfacesciencewestern.com Time-of-Flight SIMS (ToF-SIMS) is particularly powerful for analyzing organic molecules on surfaces, as it can detect molecular ions and fragments, providing detailed chemical information. nih.gov Studies on long-chain organic molecules have used ToF-SIMS to identify specific reaction products and their distribution on various substrates. surfacesciencewestern.comresearchgate.net

Table 5: Overview of Surface Compositional Techniques and Their Application to Sulfur-Containing Compounds This table summarizes the capabilities of each technique and provides illustrative data from the literature on analogous compounds.

| Technique | Information Provided | Illustrative Finding for a Sulfur Compound |

|---|---|---|

| XPS | Elemental composition, chemical state of sulfur (e.g., sulfide, sulfoxide, sulfate). tandfonline.comthermofisher.com | S2p binding energy for S=O in dimethyl sulfoxide is ~166-167.5 eV. researchgate.net |

| EDX | Elemental composition, spatial distribution of elements when combined with SEM. csic.esmdpi.com | Confirmed the atomic ratios of Bi and S in bismuth sulfide films. mdpi.com |

| AES | Surface elemental composition, depth profiling. rockymountainlabs.comuniversallab.org | Provides quantitative elemental analysis with high spatial resolution for composite materials. rockymountainlabs.com |

| SIMS | High-sensitivity elemental and molecular surface analysis. surfacesciencewestern.comnih.gov | Identified reaction products of long-chain fatty alcohols on aluminum surfaces. surfacesciencewestern.comresearchgate.net |

Computational Chemistry and Theoretical Investigations of Disulfoxide, Dihexyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. For "Disulfoxide, dihexyl," these methods can elucidate the geometry of the molecule, the distribution of electrons, and its inherent reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For "this compound," DFT methods are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy structure is found.

These calculations are crucial for understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape. Of particular interest in disulfoxides is the nature of the sulfur-sulfur bond, which DFT calculations have shown to be relatively weak in related diaryl 1,2-disulfoxides. researchgate.netacs.orgnih.gov The hexyl chains introduce significant conformational flexibility, and DFT can be used to calculate the relative energies of different conformers.

| Parameter | Value |

| S-S Bond Length | ~2.1 Å |

| S-O Bond Length | ~1.5 Å |

| S-S-C Bond Angle | ~105° |

| O-S-S-O Dihedral Angle | ~90° (for a gauche conformer) |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties. For a molecule like "this compound," these high-accuracy calculations can be used to benchmark the results from more cost-effective DFT methods, ensuring their reliability. They are particularly valuable for studying systems where electron correlation effects are significant, which can be the case for molecules containing sulfur atoms with their multiple lone pairs of electrons.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

For "this compound," an analysis of the HOMO and LUMO would likely reveal that the HOMO is localized on the sulfur and oxygen atoms, reflecting the presence of lone pairs and the polar S-O bonds. The LUMO is often an antibonding orbital associated with the S-S or S-O bonds. The distribution of electron density, which can also be calculated, provides a visual representation of the electron-rich and electron-poor regions of the molecule, highlighting the polar nature of the sulfoxide (B87167) groups.

Table 2: Representative Frontier Orbital Energies for a Generic Dialkyl Disulfoxide (Note: This table is illustrative and based on general principles of similar compounds.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 7.7 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly important for a flexible molecule like "this compound" with its two hexyl chains.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For "this compound," these simulations can reveal the accessible conformations of the hexyl chains and the rotation around the S-S bond. By simulating the molecule at a given temperature, an ensemble of different conformations can be generated, providing a statistical understanding of the molecule's flexibility. This is analogous to studies on other flexible molecules where MD simulations have been used to understand their structural dynamics.

The results of these simulations can be analyzed to understand the probability of finding the molecule in a particular shape, and the timescales of transitions between different conformations. This information is crucial for understanding how the molecule might interact with its environment.

While there is no specific information on "this compound" acting as a ligand, MD simulations are a powerful tool for studying such interactions. If this molecule were to be considered for its interaction with a surface or another molecule, MD simulations could be employed to model the binding process. These simulations can provide insights into the preferred binding orientation, the strength of the interaction, and the role of specific atoms or functional groups in the binding. For example, the polar sulfoxide groups would be expected to play a significant role in any electrostatic interactions.

Mechanistic Elucidation through Computational Modeling

Computational modeling provides a powerful lens through which to view the transient and often elusive nature of reactive molecules like dihexyl disulfoxide. Noncyclic 1,2-disulfoxides are known to be particularly unstable, readily undergoing rearrangement to the more stable thiosulfonate isomers. acs.orgresearchgate.net Density Functional Theory (DFT) and high-level coupled-cluster methods, such as CCSD(T), are instrumental in mapping the potential energy surfaces of these transformations. nih.gov

The isomerization of a disulfoxide to a thiosulfonate is a key reaction pathway that dictates its stability. Computational methods can identify the transition state structures that connect these isomers. researchgate.net For a molecule like dihexyl disulfoxide, this would involve the migration of one oxygen atom from a sulfur atom to the other. The geometry of this transition state, including the critical bond lengths and angles, can be precisely calculated.

Furthermore, computational studies can elucidate other potential reaction pathways, such as homolytic cleavage of the S-S or S-O bonds, especially under thermal or photochemical conditions. By mapping out these pathways, a comprehensive picture of the reactivity of dihexyl disulfoxide can be constructed. For instance, studies on the oxidation of related S-alkyl alkanethiosulfinates have computationally identified intermediates and transition states leading to the formation of α-disulfoxides. acs.org

Table 1: Hypothetical Geometric Parameters of a Transition State for the Isomerization of Dihexyl Disulfoxide to its Thiosulfonate Isomer

| Parameter | Value |

|---|---|

| S-S Bond Length (Å) | 2.25 |

| S-O (migrating) Bond Length (Å) | 1.80 |

| S-O (non-migrating) Bond Length (Å) | 1.55 |

| S-S-O Angle (°) | 95.0 |

Note: The data in this table is hypothetical and serves for illustrative purposes, based on general trends observed in computational studies of similar sulfur-containing compounds.

Once the stationary points on the potential energy surface (reactants, transition states, and products) have been located, their energies can be used to predict the kinetic and thermodynamic parameters of the reactions. ekb.eg The activation energy (Ea) for the isomerization of dihexyl disulfoxide, for example, can be calculated as the difference in energy between the transition state and the disulfoxide itself. This value is crucial for determining the rate of this rearrangement.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed. nih.gov For the disulfoxide-thiosulfonate isomerization, the Gibbs free energy would be expected to be significantly negative, reflecting the greater stability of the thiosulfonate. acs.org These calculations can be performed at various temperatures to understand the temperature dependence of the reaction.

Table 2: Predicted Kinetic and Thermodynamic Parameters for the Isomerization of Dihexyl Disulfoxide

| Parameter | Predicted Value |

|---|---|

| Activation Energy (Ea) | 15 - 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -30 to -40 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -32 to -42 kcal/mol |

Note: These values are estimations based on computational studies of analogous disulfoxide rearrangements and are intended to be representative.

The relatively weak S-S and S-O bonds in disulfoxides make them susceptible to homolytic cleavage, leading to the formation of radicals. Computational chemistry is an invaluable tool for studying the formation and reactivity of these radical species. researchgate.net The bond dissociation energies (BDEs) for the S-S and S-O bonds in dihexyl disulfoxide can be calculated to predict the likelihood of radical formation under different conditions.

Upon cleavage of the S-S bond, two hexylsulfinyl radicals (C6H13SO•) would be formed. The electronic structure, stability, and subsequent reaction pathways of these radicals can be investigated computationally. acs.org For example, their potential to abstract hydrogen atoms, add to double bonds, or dimerize can be modeled. Similarly, cleavage of an S-O bond would yield a hexylthiyl radical and an oxygen-centered radical, and their respective reactivities can also be explored. researchgate.net

Computational Design and Prediction of Novel Disulfoxide-Containing Materials

While dihexyl disulfoxide itself may be too unstable for many applications, the disulfoxide functional group could be incorporated into larger molecular architectures to create novel materials with interesting properties. Computational design allows for the in silico exploration of such materials before their synthesis is attempted. sumitomo-chem.co.jpliverpool.ac.uk

By incorporating the disulfoxide moiety into a polymer backbone, for example, it might be possible to create materials with tunable redox or thermal properties. Computational models can be used to predict the geometric and electronic properties of these hypothetical polymers. Properties such as the band gap, charge transport characteristics, and mechanical strength can be estimated using DFT and other methods.

Furthermore, the reversible nature of the disulfoxide/thiosulfonate rearrangement could potentially be exploited in the design of "smart" materials that respond to external stimuli. Computational simulations can help to understand how factors such as steric hindrance or electronic effects from neighboring groups could be used to control the stability and reactivity of the disulfoxide unit within a larger material.

Mechanistic Investigations of Reaction Pathways and Reactivity of Disulfoxide, Dihexyl

Study of Thiyl Radical Generation and Reactivity from Disulfoxides

A crucial distinction in the reactivity of disulfoxides compared to disulfides is the nature of the radical generated upon cleavage. The homolytic cleavage of the S-S bond in a disulfide (R-S-S-R) yields two thiyl radicals (RS•). However, the cleavage of the S(O)-S(O) bond in a 1,2-disulfoxide (R-S(O)-S(O)-R) generates two sulfinyl radicals (RSO•). nih.govacs.orgpsu.edu This is a consequence of the S(O)-S(O) bond being the weakest bond in the molecule.

The central S(O)-S(O) bond in acyclic 1,2-disulfoxides is exceptionally weak, making the molecule susceptible to both photolytic and thermolytic cleavage. nih.gov Computational studies on analogous compounds, such as dimethyl and diaryl 1,2-disulfoxides, predict very low S–S bond dissociation enthalpies (BDEs). nih.govacs.orgacs.org This weakness is attributed to the considerable stability of the two sulfinyl radical (RSO•) products formed upon homolysis. nih.govacs.orgpsu.edu

For instance, the calculated BDE for dimethyl 1,2-disulfoxide is approximately 17-20 kcal/mol, and for diaryl 1,2-disulfoxides, it is even lower, in the range of 12-14 kcal/mol. nih.govpsu.edu These values are among the lowest known for covalent bonds, rendering the isolation of these compounds at room temperature highly improbable. nih.gov Any attempt at thermolysis, even at moderate temperatures, would lead to the rapid decomposition of the molecule into sulfinyl radicals. nih.govacs.org These radicals would then undergo further reactions, such as disproportionation, ultimately yielding more stable compounds like thiosulfonates (RSO₂SR) and disulfides (RSSR). nih.govresearchgate.net Due to this extreme thermal lability, specific experimental data on the controlled thermolytic or photolytic pathways for dihexyl disulfoxide are not available.

Table 1: Calculated S-S Bond Dissociation Enthalpies (BDEs) for Selected Disulfides and Their S-Oxides

| Compound | Structure | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|

| Dimethyl Disulfide | Me-S-S-Me | 63.18 | acs.org |

| syn-Dimethyl 1,2-Disulfoxide | Me-S(O)-S(O)-Me | 18.83 | acs.org |

| anti-Dimethyl 1,2-Disulfoxide | Me-S(O)-S(O)-Me | 16.69 | acs.org |

| Di-p-tolyl Disulfide | p-Tol-S-S-Tol-p | 45.56 | acs.org |

| syn-Di-p-tolyl 1,2-Disulfoxide | p-Tol-S(O)-S(O)-Tol-p | 13.48 | acs.org |

| anti-Di-p-tolyl 1,2-Disulfoxide | p-Tol-S(O)-S(O)-Tol-p | 11.80 | acs.org |

The participation of a molecule in radical addition or cyclization reactions requires it to be sufficiently stable to exist under the reaction conditions. Given the aforementioned instability of dihexyl disulfoxide, it would decompose into sulfinyl radicals before it could act as a substrate in such transformations. Consequently, there are no documented studies of dihexyl disulfoxide or any other acyclic 1,2-disulfoxide undergoing radical addition or cyclization reactions.

Redox Chemistry of the Disulfoxide Linkage

The study of redox chemistry, particularly reversible processes, necessitates a compound that can maintain its structural integrity through various oxidation and reduction states.

The extreme instability of the S(O)-S(O) linkage in dihexyl disulfoxide prevents the study of any potential reversible oxidation-reduction processes. The molecule's tendency is to irreversibly decompose via S-S bond cleavage rather than participate in controlled redox cycles. While the redox chemistry of the more stable disulfide (R-S-S-R) and sulfoxide (B87167) (R-S(O)-R) functional groups is well-documented, this chemistry cannot be extrapolated to the fundamentally unstable 1,2-disulfoxide linkage.

Mechanistic studies involving electron and proton transfer require a stable substrate. As dihexyl disulfoxide has not been isolated and is predicted to have a fleeting existence even at low temperatures, no experimental research into its electron or proton transfer mechanisms has been reported. nih.govacs.org The facile homolytic cleavage of the S(O)-S(O) bond is the dominant, irreversible reaction pathway, overshadowing any potential electron or proton transfer events.

Disulfoxide-Disulfoxide Metathesis Reactions

Metathesis reactions involve the exchange of fragments between similar molecules. While disulfide-disulfide exchange (or scrambling) is a known process, there is no evidence in the scientific literature for a "disulfoxide-disulfoxide metathesis" reaction. The weakness of the S(O)-S(O) bond makes homolytic cleavage the overwhelmingly favored pathway upon activation by heat or light. This decomposition route would occur far more readily than a concerted metathesis reaction, explaining the absence of any such reported transformations for this class of compounds.

Exploration of Exchange Mechanisms in Dynamic Covalent Chemistry

There is no available research in the provided sources that explores the use of dihexyl disulfoxide in dynamic covalent chemistry (DCC). The principles of DCC rely on reversible bond formation and cleavage, which allows for the creation of complex, self-correcting molecular assemblies. wikipedia.org

This field of research, however, heavily features the disulfide linkage (R-S-S-R). Disulfide exchange, a reaction involving the reversible cleavage and reformation of S-S bonds, is a cornerstone of DCC. wikipedia.orgnih.gov This process can be initiated by thiols, light (photoinduced radical disulfide metathesis), or catalysts, offering a versatile tool for chemists to build novel supramolecular structures. researchgate.netrsc.org The dynamic nature of the disulfide bond has been applied to create molecular knots, macrocycles, and covalent organic frameworks. wikipedia.org While analogous mechanisms for dihexyl disulfoxide have not been reported, the chemistry of dialkyl and diaryl disulfides is well-established in this area.

Role in Self-Healing Polymer Systems

No studies documenting the role of dihexyl disulfoxide in self-healing polymer systems were found.

In contrast, the incorporation of the disulfide bond is a prominent and successful strategy for designing intrinsic self-healing materials. bwise.krmdpi.com The relatively low bond energy of the S-S bond allows it to be reversibly broken and reformed under various stimuli, such as heat, light, or changes in pH, enabling the material to repair damage. bwise.krrsc.orgresearchgate.net Polymers containing disulfide linkages, including those with alkyl chains, can exhibit self-healing through disulfide exchange or metathesis reactions, which reshuffle the polymer network to mend a fracture. mdpi.comrsc.orggoogle.com The underlying mechanism is often radical-mediated, which allows for healing without external catalysts. rsc.orgscispace.com

Experimental Verification of Proposed Mechanisms (e.g., Radical Trapping, KIE Studies)

There is no information available on the experimental verification of reaction mechanisms for dihexyl disulfoxide using techniques like radical trapping or Kinetic Isotope Effect (KIE) studies.

Such mechanistic studies have been crucial in elucidating the pathways of disulfide reactions. For instance, the mechanism of disulfide exchange in self-healing polymers has been investigated by adding radical traps like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). The suppression of the exchange reaction in the presence of TEMPO provides strong evidence for a radical-mediated pathway. rsc.orgscispace.com Further confirmation often comes from exposing the reaction to a radical source or UV radiation, which accelerates the process. rsc.org KIE studies, which measure the effect of isotopic substitution on reaction rates, have also been employed to probe the transition states of various chemical reactions, including those involving sulfur-containing compounds, although specific examples for dialkyl disulfides are not detailed in the provided results. nih.govbham.ac.uk

The detailed investigation into the reaction pathways and reactivity of dihexyl disulfoxide as requested is not possible due to a lack of published scientific research on this specific compound within the outlined topics. The fields of dynamic covalent chemistry and self-healing polymers, along with associated mechanistic studies, are rich with examples involving the disulfide functional group (R-S-S-R). It is highly probable that the intended compound for this article was dihexyl disulfide , whose chemistry aligns perfectly with the specified subtopics.

Advanced Applications of Disulfoxide, Dihexyl in Materials Science and Engineering

Integration into Dynamic Covalent Polymer Networks

Dynamic covalent networks are a class of polymers that contain reversible covalent bonds, allowing them to be reprocessed and recycled. ethz.ch The primary focus in this area has been on chemistries such as disulfide exchange, boronic esters, and imine bonds.

Design and Synthesis of Disulfoxide-Based Polymers

There is no available scientific literature detailing the design and synthesis of polymers based on dihexyl disulfoxide for the purpose of creating dynamic covalent networks. The synthesis of polymers containing disulfoxide linkages within the main chain or as cross-linkers has not been reported. Research has predominantly centered on the synthesis of polydisulfide polymers, where dithiol monomers are polymerized to form sulfur-sulfur bonds. google.com

Fabrication of Self-Healing Elastomers and Hydrogels

Self-healing materials have the intrinsic ability to repair damage. This property is often imparted to polymers by incorporating dynamic bonds, such as disulfide links. sun.ac.zaacs.org These bonds can break and reform, enabling the material to heal cracks and cuts.

There are no published studies on the fabrication of self-healing elastomers or hydrogels using dihexyl disulfoxide. The self-healing mechanism in sulfur-containing polymers described in the literature is consistently attributed to the exchange reactions of disulfide bonds. acs.org

Development of Shape Memory Polymers

Shape memory polymers (SMPs) can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus like heat. rsc.org This effect is often achieved by creating a polymer network with both permanent cross-links and switchable segments. Disulfide bonds have been explored as dynamic cross-links in SMPs. rsc.orgrsc.org

There is no evidence in the scientific literature to suggest that dihexyl disulfoxide has been utilized in the development of shape memory polymers.

Functionality in Smart Materials and Responsive Systems

Smart materials are designed to respond to changes in their environment, such as light, temperature, or chemical stimuli.

Photo-, Thermo-, and Chemo-Responsive Materials

Polymers containing specific functional groups can exhibit responsiveness to various stimuli. For instance, disulfide bonds can be cleaved by reducing agents (chemo-responsive) or by light (photo-responsive) and their exchange can be thermally activated (thermo-responsive). mdpi.comencyclopedia.pub

The responsiveness of materials containing dihexyl disulfoxide to photo, thermal, or chemical stimuli has not been investigated or reported in the available literature.

Coatings and Adhesives with Reversible Bonding

The dynamic nature of certain chemical bonds can be harnessed to create coatings and adhesives with reversible bonding capabilities. For example, materials with thermally reversible cross-links can be used to create adhesives that debond upon heating.

There are no research articles or patents describing the use of dihexyl disulfoxide in the formulation of coatings or adhesives with reversible bonding properties.

Sensor Applications based on Disulfoxide Transformations

The development of highly selective and sensitive chemical sensors is a critical area of research. While direct research into sensor applications specifically utilizing the transformation of dihexyl disulfoxide is still an emerging field, the chemical nature of the disulfoxide group presents a conceptual basis for such technologies. The transformation of disulfoxides can be exploited as a detection mechanism for various analytes or environmental stimuli.

Conceptually, a sensor could be designed based on the redox chemistry of the disulfoxide functional group. The presence of specific oxidizing or reducing agents could trigger a transformation of the dihexyl disulfoxide, leading to a measurable change in a physical property, such as fluorescence, color, or electrical conductivity. For instance, the reduction of the disulfoxide to a disulfide or thiol could alter the electronic properties of a molecule it is incorporated into, forming the basis of an electrochemical sensor.

While sensors for related sulfur compounds like dimethyl disulfide (DMDS) exist, they typically operate on principles of electrochemical oxidation or interaction with metal oxide semiconductors. acs.orgwinsen-sensor.com For example, chemiresistive sensors based on metal oxides have been developed for detecting DMDS in the environment. acs.org A hypothetical sensor employing dihexyl disulfoxide could offer tailored selectivity due to the specific reactivity of the disulfoxide bond and the influence of the hexyl groups on its interaction with the target analyte. Further research is required to translate these theoretical concepts into practical sensor devices.

Role as a Precursor in Advanced Sulfur-Containing Materials Synthesis

Sulfur-containing polymers are known for their unique optical, electronic, and self-healing properties. mdpi.commdpi.com The incorporation of disulfide bonds into polymer backbones is a key strategy for creating dynamic materials. Dihexyl disulfoxide, or more commonly its precursor dihexyl disulfide, can play a significant role in the synthesis of such advanced materials.

Dihexyl disulfoxide can be conceptually utilized in polymerization reactions to introduce the disulfoxide linkage into the polymer backbone, although the use of the more stable dihexyl disulfide is more commonly reported for analogous dialkyl disulfides. The synthesis of polymers from dithiols, which can be oxidized to form disulfide bonds, is a well-established method. chemrxiv.org For instance, poly(disulfide)s can be synthesized through the oxidative polycondensation of dithiols. chemrxiv.org

A more direct approach involves the ring-opening polymerization of cyclic disulfides or the polycondensation of linear dithiol monomers. chemrxiv.orgacs.org While specific examples using dihexyl disulfoxide as a direct monomer are not widely documented, the principles of sulfur-based polymer chemistry suggest its potential. The synthesis of polythioamides, for example, has been achieved through multicomponent polymerizations involving elemental sulfur and diamines. researchgate.net The reactivity of the disulfide bond in compounds like dihexyl disulfide allows for its incorporation into various polymer architectures, including linear chains, cross-linked networks, and hyperbranched structures. mdpi.com

The general approach for synthesizing polymers with disulfide linkages, which could be conceptually extended from dihexyl disulfide precursors, is outlined in the table below.

| Polymerization Method | Monomer Type (Conceptual) | Resulting Polymer Architecture | Potential Properties |

| Oxidative Polymerization | Hexanedithiol (precursor to dihexyl disulfide) | Linear or cross-linked poly(disulfide) | Redox-responsive, degradable |

| Disulfide Exchange Polymerization | Dihexyl disulfide | Dynamic covalent networks | Self-healing, malleable |

| Polycondensation | Dithiol with other difunctional monomers | Copolymers with disulfide links | Tunable mechanical and thermal properties |

This table presents conceptual pathways based on established sulfur polymer chemistry.

A key advantage of incorporating disulfide bonds into polymers is the ability to engineer materials with tunable properties. The dynamic nature of the S-S bond allows for reversible cleavage and reformation, which can be triggered by external stimuli such as light, heat, or a change in redox environment. mdpi.com This dynamic covalent chemistry is the foundation for creating "smart" materials.

By incorporating dihexyl disulfide (or its derivatives) as a cross-linker or a component of the polymer backbone, it is possible to create materials with the following tunable properties:

Self-Healing: When a material with disulfide cross-links is damaged, the disulfide bonds can reform across the fractured interface, restoring the material's integrity. researchgate.net

Malleability and Reprocessability: The dynamic exchange of disulfide bonds allows the polymer network to rearrange under thermal or chemical stimuli, enabling the material to be reshaped or recycled. acs.org

Stimulus-Responsiveness: The redox-sensitive nature of the disulfide bond can be used to design materials that change their properties, such as swelling or degradation, in response to specific chemical signals. mdpi.com

The long hexyl chains on the dihexyl disulfoxide molecule would also influence the properties of the resulting polymer, for example, by increasing its hydrophobicity and affecting its solubility and mechanical flexibility. This provides an additional parameter for tuning the final material properties.

Investigation as Additives for Enhanced Material Performance

The addition of small quantities of specific chemical compounds to bulk materials is a common strategy to enhance their performance characteristics. Dihexyl disulfoxide and its related compounds are being investigated as potent additives, particularly in the field of lubrication.

In the demanding environment of modern machinery, lubricants are required to perform under extreme conditions of temperature and pressure. Additives are crucial for improving the thermal stability and wear resistance of base oils. diva-portal.org Sulfur-containing compounds, particularly dialkyl disulfides, have shown significant promise as extreme pressure (EP) and anti-wear (AW) additives. um.edu.myresearchgate.net

Research on compounds analogous to dihexyl disulfoxide, such as dioctyl disulfide (DODS), has demonstrated their effectiveness. um.edu.my These additives function by forming a protective tribofilm on the metal surfaces of moving parts. Under high pressure and temperature at the contact points, the disulfide bond can cleave, and the sulfur can react with the metal surface to form a sacrificial layer of metal sulfide (B99878). researchgate.netumich.edu This layer has a lower shear strength than the base metal, which helps to reduce friction and prevent catastrophic wear and seizure of the components.

The performance of dialkyl disulfide additives is influenced by the length of the alkyl chain. While specific data for dihexyl disulfoxide is not extensively published, studies on similar compounds provide insight into its potential performance. For example, a study on dioctyl disulfide (DODS) in naphthenic base oil showed significant improvements in extreme pressure and anti-wear properties. um.edu.my

The following table summarizes typical performance improvements observed with dialkyl disulfide additives in lubricant formulations, which provides an indication of the potential benefits of using dihexyl disulfoxide.

| Property | Test Method | Base Oil | Additive | Concentration (wt%) | Result | Reference |

| Extreme Pressure (PB value) | Four-Ball Test | Naphthenic Base Oil | Dioctyl Disulfide (DODS) | Not Specified | Superior to ZDDP | um.edu.my |

| Anti-Wear (Wear Scar Area) | Four-Ball Test | Naphthenic Base Oil | Dioctyl Disulfide (DODS) | Not Specified | Superior to ZDDP and MCCP | um.edu.my |

| Anti-Wear (WSD Reduction) | Four-Ball Test | PETO Ester | Dialkylpentasulfide (DPS) | 1.5 | 68.04% reduction | umich.edu |

WSD: Wear Scar Diameter; ZDDP: Zinc Dialkyldithiophosphate; MCCP: Medium Chain Chlorinated Paraffin; PETO: Pentaerythritol Tetraoleate. The data for DODS and DPS are used as analogues for the expected performance of dihexyl disulfoxide.

The thermal stability of the lubricant can also be enhanced by the addition of disulfide compounds. These additives can act as antioxidants, preventing the oxidative degradation of the base oil at high temperatures, thus extending the lubricant's service life. researchgate.net The hexyl groups in dihexyl disulfoxide would contribute to its solubility in hydrocarbon-based lubricants, ensuring its effective distribution throughout the oil.

Future Research Directions and Interdisciplinary Prospects

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of dihexyl disulfoxide and related compounds will likely move away from traditional methods towards greener, more sustainable protocols. A key area of research will be the development of catalytic systems that utilize environmentally benign oxidants and operate under mild conditions.

Exploration of Disulfoxide, Dihexyl in Hybrid Material Systems

The incorporation of dihexyl disulfoxide into hybrid organic-inorganic materials presents a significant opportunity for creating new functional systems. Its distinct polarity and potential for coordination via the sulfoxide (B87167) oxygens, combined with the flexibility of the hexyl chains, make it an attractive building block.

Future research could focus on integrating dihexyl disulfoxide into the structure of metal-organic frameworks (MOFs). This could be achieved through post-synthetic modification or, more innovatively, by using a precursor like dihexyl disulfide as a ligand which undergoes in situ oxidation to the sulfoxide during the MOF's formation, a technique demonstrated with other sulfide-functionalized ligands. frontiersin.org Such mixed-component MOFs could exhibit tunable porosity and selective gas adsorption properties. frontiersin.org Another promising area is the development of polymer-based hybrid materials. Dihexyl disulfoxide could be embedded into sol-gel derived matrices, such as polydimethylsiloxane–silica (B1680970) (PDMS–SiO2) hybrids, to create materials for controlled release applications or specialized coatings. rsc.org There is also potential in creating nanocomposites by anchoring the disulfoxide onto the surface of inorganic nanoparticles like zinc oxide or caged silsesquioxanes. rsc.orgacs.org These hybrid systems could find applications as optical sensors, where the disulfoxide group modulates the material's luminescent properties, or as mechanically robust hydrogels for biomedical uses. rsc.orgacs.org

Advanced Characterization Techniques for In Situ and In Operando Studies

To fully understand and optimize the behavior of dihexyl disulfoxide in reactions and materials, the application of advanced characterization techniques capable of real-time monitoring is essential. In situ and operando methods, which study materials under actual operating conditions, will be crucial for elucidating dynamic processes.